A Comprehensive Technical Guide to 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one
A Comprehensive Technical Guide to 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one, a highly functionalized aromatic compound with significant potential in materials science and as a versatile intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its current and potential applications. The CAS number for this compound is 903-53-7 .[1]
Chemical Identity and Structure
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is a derivative of 9H-fluoren-9-one, characterized by the presence of three electron-withdrawing nitro groups and a bromine atom attached to its aromatic core.
Nomenclature and Identifiers
| Systematic IUPAC Name | 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one |
| CAS Number | 903-53-7[1] |
| Molecular Formula | C₁₃H₄BrN₃O₇[1] |
| Molecular Weight | 394.09 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[O-])Br)[O-])[O-] |
| InChI Key | DUPKPRYUZWXQTM-UHFFFAOYSA-N |
Molecular Structure
The structure of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is depicted below. The fluorenone core is a tricyclic system with a central five-membered ring containing a ketone functional group. The strategic placement of the three nitro groups and the bromine atom significantly influences the electronic properties of the molecule, making it a potent electron acceptor.[1]
Caption: Chemical structure of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one.
Physicochemical Properties
The physicochemical properties of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | Pale yellow needles or yellow powder | [2][3] |
| Melting Point | 348 °F (175.5-176.5 °C) for the precursor 2,4,7-trinitrofluorenone | [2] |
| Water Solubility | Insoluble | [2] |
| Stability | Stable under standard laboratory conditions, but sensitive to strong reducing agents. |
Synthesis
The synthesis of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is a two-step process that begins with the nitration of 9H-fluoren-9-one to yield 2,4,7-trinitro-9H-fluoren-9-one, followed by a selective bromination.[1]
Synthesis Workflow
Caption: Synthetic pathway for 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4,7-Trinitro-9H-fluoren-9-one
This procedure is adapted from the well-established method for the nitration of fluorenone.[4]
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
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Acid Mixture Preparation: To the flask, add 900 mL of red fuming nitric acid (sp. gr. 1.59–1.60) and, with stirring, slowly add 675 mL of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture to 20 °C.
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Addition of Fluorenone: Prepare a solution of 45 g (0.25 mole) of 9H-fluoren-9-one in 135 mL of glacial acetic acid. Add this solution dropwise to the stirred acid mixture over approximately 40 minutes. The temperature of the reaction mixture will rise to about 45 °C.
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Reflux: After the addition is complete, replace the dropping funnel and thermometer with stoppers and attach a reflux condenser. Heat the mixture to reflux and maintain for 1 hour.
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Work-up: Carefully pour the hot reaction mixture onto 7 kg of crushed ice in a large flask. The product will precipitate as a yellow solid.
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Purification:
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Filter the solid by suction and wash thoroughly with water.
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To remove acidic impurities, suspend the crude product in 2 L of water and pass steam through the mixture for 1 hour.
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Filter the purified product, wash with water until the washings are neutral, and air-dry.
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For further purification, recrystallize from glacial acetic acid to obtain pale yellow needles.
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Step 2: Bromination of 2,4,7-Trinitro-9H-fluoren-9-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4,7-trinitro-9H-fluoren-9-one synthesized in Step 1 in a suitable solvent such as glacial acetic acid.
-
Addition of Brominating Agent: Add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. The addition of a radical initiator like AIBN may be necessary if using NBS.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetic acid) to obtain pure 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one.
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Applications
Materials Science
The highly electron-deficient nature of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one makes it an excellent candidate for applications in materials science. It can act as a strong electron acceptor in the formation of charge-transfer complexes.[1] These complexes are of interest for the development of organic conductors and semiconductors. The presence of the bromine atom also offers a site for further functionalization to tune the material's electronic and physical properties.
Organic Synthesis
As a polyfunctionalized molecule, 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is a valuable intermediate in organic synthesis. The nitro groups can be reduced to amines, which can then be used to build more complex molecular architectures. The bromine atom is susceptible to nucleophilic substitution and can be replaced by a variety of functional groups, further expanding its synthetic utility.[1]
Potential in Drug Development
While direct applications in drug development are not yet widely reported, the fluorenone scaffold is present in various biologically active compounds.[5][6] Derivatives of 9-fluorenone have shown a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][7] The unique substitution pattern of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one makes it an interesting candidate for screening in various biological assays and for use as a scaffold in the design of novel therapeutic agents. The nitroaromatic core is also a feature in some bioactive molecules.
Reactivity
The reactivity of 4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is dominated by the strong electron-withdrawing character of the three nitro groups and the presence of the bromine atom.
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Electrophilic Aromatic Substitution: The aromatic rings are deactivated towards electrophilic substitution due to the electron-withdrawing nitro groups.
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Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution.
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Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This opens up a wide range of possibilities for further derivatization.
Safety and Handling
Disclaimer: This information is intended for trained professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this chemical.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Conclusion
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one is a specialty chemical with significant potential for researchers in materials science and organic synthesis. Its unique electronic and structural features make it a valuable building block for the creation of novel functional materials and complex organic molecules. Further investigation into its biological properties may also reveal its potential in the field of drug discovery and development.
References
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PubChem. (n.d.). 2,4,7-Trinitrofluoren-9-one. Retrieved from [Link]
- Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.
- Woolfolk, E. O., & Orchin, M. (1948). 2,4,7-TRINITROFLUORENONE. Organic Syntheses, 28, 91. doi:10.15227/orgsyn.028.0091
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PubChem. (n.d.). 4-Bromo-9H-fluoren-9-one. Retrieved from [Link]
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ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Image attached to a collection of articles]. Retrieved from [Link]
- Fuson, R. C., & Porter, H. D. (1948). A NEW SYNTHESIS OF 9-BROMOFLUORENE. Journal of the American Chemical Society, 70(3), 895-896.
- Wang, S., et al. (2020). Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. Journal of Medicinal Chemistry, 63(15), 8313-8331.
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ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. [Table from a publication]. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
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Protheragen. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]
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